N-Acetylcolchinol

Beschreibung

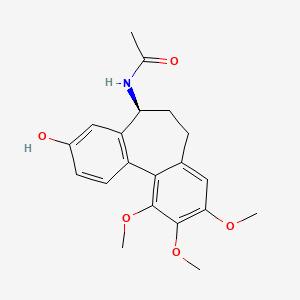

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38838-26-5 |

|---|---|

Molekularformel |

C20H23NO5 |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

N-[(8R)-5-hydroxy-13,14,15-trimethoxy-8-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl]acetamide |

InChI |

InChI=1S/C20H23NO5/c1-11(22)21-16-8-5-12-9-17(24-2)19(25-3)20(26-4)18(12)14-7-6-13(23)10-15(14)16/h6-7,9-10,16,23H,5,8H2,1-4H3,(H,21,22)/t16-/m1/s1 |

InChI-Schlüssel |

WJJZQSCOTJYYSP-MRXNPFEDSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)O)OC)OC)OC |

Isomerische SMILES |

CC(=O)N[C@@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)O)OC)OC)OC |

Kanonische SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)O)OC)OC)OC |

Synonyme |

N-acetylcolchinol |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of N Acetylcolchinol

Total Synthesis Approaches to N-Acetylcolchinol

The total synthesis of this compound has been approached through several distinct methodologies, including asymmetric, racemic, and electro-organic routes. A key challenge in nearly all synthetic strategies is the construction of the central biaryl bond.

Asymmetric total synthesis aims to produce a single enantiomer of this compound, which is crucial for studying its biological activity. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.

Multiple enantioselective pathways have been successfully developed. One effective strategy involves a modified Ziegler-Ullmann biaryl coupling reaction as the key step to form the biaryl pharmacophore. researchgate.net In this approach, asymmetric induction is achieved through the hydrogenation of an enamide intermediate using chiral FerroTANE catalysts. researchgate.net Another prominent method utilizes a Suzuki-Miyaura cross-coupling to generate the biaryl bond. researchgate.net

| Key Reaction | Catalyst/Method | Number of Steps | Overall Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Ullmann Biaryl Coupling | FerroTANE Catalyst | Not specified | Not specified | Not specified | researchgate.net |

| Asymmetric Reduction / Electrochemical Coupling | Asymmetric Reduction | 7 | 33% | 99.5 : 0.5 | rsc.orgrsc.org |

| Suzuki-Miyaura Coupling | Chiral Lewis Acid (TarB–NO2) | Not specified | Not specified | Not specified | researchgate.net |

Stereochemical control is the cornerstone of asymmetric synthesis, ensuring the formation of a specific three-dimensional arrangement of atoms. In the synthesis of this compound, this is primarily achieved by introducing a single asymmetric center with the correct configuration. For instance, in syntheses utilizing Suzuki-Miyaura coupling, the sole asymmetric center was introduced via an asymmetric reduction of a dibenzosuberone (B195587) derivative. researchgate.net This was accomplished using lithium borohydride (B1222165) in the presence of stoichiometric amounts of a chiral Lewis acid, which dictates the facial selectivity of the hydride attack. The principles of stereochemistry are fundamental in designing syntheses where a molecule's functionality is determined by its specific shape, influencing reactivity and selectivity. rijournals.com A concise and highly enantioselective synthesis of related compounds has been developed, achieving greater than 99% enantiomeric excess (ee), highlighting the high level of stereochemical control possible. acs.orgnih.gov

Electro-organic synthesis has emerged as a sustainable and efficient methodology for preparing this compound and its derivatives. nih.govacs.org This approach replaces traditional chemical redox reagents, which are often toxic or based on transition metals, with milder and more environmentally friendly electrochemical protocols. rsc.orgrsc.org

Key transformations achieved electrochemically in the synthesis of this compound include:

Chemoselective Reduction : The reduction of an α,β-unsaturated ketone (chalcone) intermediate to either a saturated alcohol or ketone. rsc.org

Intramolecular Oxidative Coupling : The crucial C-H/C-H biaryl coupling of an electron-rich aromatic precursor to form the dibenzo[a,c]cycloheptene core. rsc.orgnih.gov

Deprotection : The removal of protecting groups, such as the p-methoxyphenyl (PMP) group from the amine, has been successfully performed using electrochemistry. rsc.orgrsc.org

This strategy has been applied to both a 4-step racemic synthesis and a 7-step asymmetric synthesis of this compound. rsc.orgrsc.org The use of up to two electro-organic key transformations provides a concise and sustainable route to the allocolchicine (B1217306) core. nih.govacs.org

Asymmetric Total Synthesis of this compound

Synthesis of this compound Derivatives and Analogues

The core structure of this compound has been modified to produce a variety of derivatives and analogues in an effort to enhance biological activity.

A prominent derivative is This compound-O-methyl ether (NCME) . An asymmetric synthesis of NCME was achieved from β-lumicolchicine through an unusual decarbonylation and electrocyclic ring-opening cascade reaction. acs.orgnih.gov A straightforward five-step synthesis of NCME has also been demonstrated using electro-organic key transformations. nih.govacs.org

The phosphate (B84403) prodrug, ZD6126 , is another critical derivative. The synthetic protocols developed for this compound, particularly the sustainable electrochemical routes, have been adapted to enable access to ZD6126 by incorporating protecting group strategies. nih.govacs.org

Modification of Colchicine (B1669291) to this compound

The conversion of naturally occurring colchicine into this compound is a key semi-synthetic process. This transformation involves the rearrangement of the tropolone (B20159) ring of colchicine into a benzene (B151609) ring structure. A common method involves treating colchicine with 1 M hydrochloric acid at high temperatures, followed by a reaction with alkaline hydrogen peroxide. aacrjournals.orgresearchgate.net This process effectively modifies the C ring of colchicine to produce this compound. researchgate.net

Derivatization for Pharmacological Probes and Prodrug Development (e.g., ZD6126 as this compound-O-phosphate)

To enhance its therapeutic potential, this compound has been derivatized to create pharmacological probes and prodrugs. A prominent example is ZD6126, a water-soluble phosphate prodrug of this compound. aacrjournals.orgrsc.org ZD6126 is designed to be converted in vivo to the active this compound, which then exerts its therapeutic effects by binding to tubulin. aacrjournals.orgrsc.org The synthesis of ZD6126 from this compound involves a phosphorylation step. Specifically, this compound is reacted with di-tert-butyldiethylphosphoramidite and tetrazole, followed by oxidation with m-chloroperbenzoic acid. aacrjournals.org This prodrug strategy aims to improve the delivery and efficacy of this compound in targeting tumor vasculature. aacrjournals.orgnih.govcam.ac.uk

Catalytic Systems and Reaction Mechanisms in this compound Synthesis

The synthesis of this compound and its derivatives often involves sophisticated catalytic systems and intricate reaction mechanisms. Understanding these aspects is crucial for optimizing synthetic routes and developing novel analogs.

Role of Specific Catalysts in this compound Synthesis

Various catalysts have been employed in the total synthesis of this compound and its analogs. Palladium(0)-catalyzed biaryl coupling has been utilized, although it can require high catalyst loading. rsc.org To avoid toxic reagents like thallium(III) salts, alternative catalysts and reagents have been explored. rsc.org Hypervalent iodine(III) reagents, such as PhI(O2CCF3)2 (PIFA) and PhI(OAc)2 (PIDA), have been successfully used for intramolecular oxidative coupling to form the biaryl system of this compound. rsc.org

In the asymmetric synthesis of (S)-(−)-N-acetylcolchinol, a key step involves the asymmetric hydrogenation of an enamide. thieme-connect.com After screening various catalyst-ligand combinations, (S)-i-PrFerroTANE Ru(methallyl)2 was identified as an effective catalyst for this transformation. thieme-connect.com Another approach utilized a copper-mediated Ullmann coupling at low temperatures. thieme-connect.com More recently, electrochemical methods have emerged as a greener alternative, replacing transition metals and hazardous reagents in redox steps. rsc.orgrsc.org For instance, an electrochemical approach was used for the intramolecular oxidative arene-arene coupling to yield this compound. rsc.orgrsc.org

Investigation of Reaction Mechanisms in this compound Formation

The formation of this compound often proceeds through key reaction mechanisms, with biaryl coupling being a central theme. researchgate.net Oxidative coupling of a precursor molecule is a common strategy to construct the characteristic biphenyl (B1667301) core of allocolchicinoids. rsc.org For example, the intramolecular oxidative coupling of an N-acetamide precursor can be achieved using electrochemical methods, which involves a phenolic oxidative cyclization. rsc.org

Biological Mechanisms at the Molecular and Cellular Level: N Acetylcolchinol

Interaction of N-Acetylcolchinol with Microtubule Dynamics

This compound functions as a potent tubulin-binding agent and a microtubule-destabilizing agent aacrjournals.orgacs.org. Its primary mode of action involves the disruption of microtubule integrity within cells aacrjournals.orgnih.govaacrjournals.orgnih.govaacrjournals.org. This disruption leads to a halt in normal microtubule dynamics, which are crucial for various cellular processes acs.org.

This compound Binding to Tubulin

This compound exerts its effects by binding to the colchicine-binding site on tubulin, a protein subunit that forms microtubules aacrjournals.orgrsc.orgacs.orgthieme-connect.combiorxiv.org. Research indicates that this compound preferentially binds to soluble monomeric tubulin acs.org. The binding kinetics of this compound to tubulin are characterized by rapid association and a very short dissociation half-life aacrjournals.org. This rapid and reversible binding is a key feature influencing its biological activity aacrjournals.org.

Comparative studies with other colchicine (B1669291) analogs, such as this compound O-methyl ether (NCME), reveal differences in binding characteristics. NCME binds to tubulin at a rate approximately 60 times faster than colchicine at 37°C, with a significantly lower activation energy for the binding reaction (7.0 kcal/mol for NCME compared to 18 kcal/mol for colchicine) osti.gov. The half-life of the tubulin-NCME complex at 37°C is 11 minutes, which is considerably shorter than that of colchicine (27 hours) or thiocolchicine (B1684108) (24 hours) osti.gov. The lower free energy of binding for NCME (-20 kcal/mol) compared to colchicine (-6 kcal/mol) further highlights its enhanced binding properties osti.gov.

The interaction of this compound with tubulin can be influenced by other microtubule-targeting agents. For instance, microtubule-stabilizing agents like paclitaxel (B517696) can counteract the effects of this compound. Paclitaxel has been shown to prevent this compound-induced microtubule depolymerization, indicating an interaction at the level of microtubule organization nih.govaacrjournals.orgaacrjournals.org.

Mechanisms of Microtubule Destabilization by this compound

This compound induces the complete depolymerization of microtubules within cells aacrjournals.orgaacrjournals.org. This profound destabilization of the microtubule network ultimately leads to cell cycle arrest and, subsequently, cell death acs.org. A critical mechanism underlying the cellular responses to microtubule disruption by this compound involves the actin cytoskeleton. Microtubule-disrupting agents, including this compound, are known to induce the GEF-H1-mediated activation of Rho GTPases, which in turn triggers the formation of actin stress fibers aacrjournals.org. This connection between microtubule destabilization and actin reorganization is fundamental to the observed cellular morphological changes aacrjournals.org. The rapid binding and short dissociation half-life of this compound contribute to the reversible nature of its effects on microtubule dynamics aacrjournals.org.

Cellular Responses to this compound

This compound elicits rapid and significant changes in the morphology of various cell types, particularly endothelial cells aacrjournals.orgnih.govaacrjournals.orgnih.govaacrjournals.orgresearchgate.net. These cellular effects occur at concentrations that are not cytotoxic and are readily reversible upon the removal of the compound aacrjournals.orgnih.gov. It has been observed that non-confluent endothelial cells exhibit greater sensitivity to this compound-induced morphological changes compared to confluent, quiescent cells aacrjournals.orgnih.gov. Furthermore, endothelial cells generally demonstrate higher sensitivity to these morphological alterations than other cell types, such as smooth muscle cells or fibroblasts aacrjournals.orgnih.gov.

This compound Induced Endothelial Cell Morphological Changes

This compound induces rapid and distinct morphological changes in endothelial cells, including human umbilical vein endothelial cells (HUVECs) and lung microvessel endothelial cells aacrjournals.orgnih.gov. Within approximately 40 minutes of exposure, the compound leads to endothelial cell contraction and membrane blebbing aacrjournals.orgnih.gov. Cells treated with this compound retract and adopt a rounded morphology aacrjournals.org. These morphological alterations are rapid and reversible; cells typically revert to their original shape within 1 to 3 hours after the compound is removed aacrjournals.org.

The sensitivity of endothelial cells to this compound can vary depending on their state. Non-confluent HUVECs show a mean IC₅₀ of 0.07 ± 0.01 µM for inducing morphological changes, while confluent, quiescent cells are less sensitive, with an IC₅₀ of 0.62 ± 0.2 µM aacrjournals.org. This differential sensitivity suggests that this compound may preferentially affect immature endothelial cells, such as those found in tumor vessels, over mature, quiescent cells in normal tissues aacrjournals.org.

Table 1: this compound Induced Endothelial Cell Morphological Changes (IC₅₀)

| Cell Type | Confluency/State | IC₅₀ (µM) |

| HUVECs | Non-confluent | 0.07 ± 0.01 |

| HUVECs | Confluent, quiescent | 0.62 ± 0.2 |

Effects of this compound on Cellular Cytoskeleton Organization

A key aspect of this compound's cellular impact is its effect on the organization of the cellular cytoskeleton. The compound causes a significant destabilization of the tubulin cytoskeleton aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org. Concurrently, it induces the formation of actin stress fibers across the cell body aacrjournals.orgaacrjournals.orgnih.gov. The interplay between microtubules and the actin cytoskeleton is fundamental for maintaining cell shape, facilitating adhesion, enabling contraction, and supporting motility aacrjournals.org. This compound's ability to disrupt microtubules directly influences actin filament organization by modulating the activity of small GTPases belonging to the Rho family aacrjournals.org. Specifically, microtubule-disrupting agents like this compound trigger GEF-H1-mediated activation of Rho, which is a key event in the assembly of stress fibers aacrjournals.org.

Impact of this compound on Cell Adhesion and Motility

The alterations induced by this compound on the microtubule and actin cytoskeletons have direct implications for cell adhesion and motility aacrjournals.org. While the compound only marginally impaired cell attachment when added to endothelial cells already adhering to a substrate, suggesting no direct interference with cell-substrate recognition or binding, its broader impact on cytoskeletal organization affects cell shape, adhesion, contraction, and motility aacrjournals.org. Studies have also indicated that this compound can decrease the sensitivity of HUVECs to inhibitory effects on their motility aacrjournals.org. Furthermore, microtubule-binding drugs in general are known to interfere with the migration of various cell types, including fibroblasts, monocytes, and carcinoma cells nih.gov.

Preclinical Research Models and Pharmacological Investigations of N Acetylcolchinol

In Vitro Pharmacological Activity of N-Acetylcolchinol

In vitro studies have been fundamental in characterizing the direct effects of this compound on endothelial cells, the primary cellular component of blood vessels.

This compound induces profound and rapid changes in the morphology and function of cultured endothelial cells. nih.gov As a tubulin-binding agent, its primary mechanism involves the disruption of the microtubule cytoskeleton. nih.govaacrjournals.org Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that exposure to this compound leads to a swift alteration of cell shape, characterized by cell contraction, membrane blebbing, and the induction of actin stress fibers. nih.gov These morphological changes are a direct consequence of the destabilization of the tubulin cytoskeleton. nih.gov

Notably, these effects occur at non-cytotoxic concentrations and are reversible upon removal of the compound. nih.govaacrjournals.org Research has also indicated a selective sensitivity, with proliferating, non-confluent endothelial cells showing a more pronounced response compared to quiescent, confluent cells. nih.govaacrjournals.org This selectivity is significant, as the tumor vasculature is characterized by a high proportion of proliferating endothelial cells. In contrast to its potent effects on endothelial cells, other cell types, such as smooth muscle cells, are not similarly affected. nih.gov

Summary of In Vitro Effects of this compound on Endothelial Cells

| Parameter | Observed Effect | Key Findings | References |

|---|---|---|---|

| Cell Morphology | Rapid and reversible changes | Induces cell contraction, membrane blebbing, and formation of actin stress fibers within minutes. | nih.gov |

| Cytoskeleton | Microtubule destabilization | Acts as a tubulin-binding agent, disrupting the endothelial cell cytoskeleton. | nih.govaacrjournals.org |

| Cell Viability | Effects occur at non-cytotoxic concentrations | Morphological changes are observed at concentrations below those that cause cell death. | nih.govaacrjournals.org |

| Cell State Selectivity | Higher sensitivity in proliferating cells | Non-confluent (proliferating) endothelial cells are more sensitive than confluent (quiescent) cells. | nih.govaacrjournals.org |

A key process in the formation of new blood vessels (angiogenesis) is the organization of endothelial cells into three-dimensional, cord-like structures. In vitro models that replicate this process are crucial for assessing anti-angiogenic potential. This compound has demonstrated a potent ability to disrupt these structures. nih.gov When applied to established networks of newly formed endothelial cell cords in culture, this compound causes their rapid collapse. nih.gov This inhibitory action on cord formation underscores its function as a vascular-disrupting agent, as it directly interferes with the structural integrity of nascent vascular networks.

In Vivo Preclinical Model Studies with this compound (as ZD6126 metabolite)

In vivo investigations have been conducted using the prodrug ZD6126, which is rapidly converted to the active this compound by serum phosphatases after administration. sgul.ac.uk These studies confirm the potent and selective vascular-disrupting activity of this compound within the tumor microenvironment.

A variety of animal models have been employed to evaluate the in vivo efficacy of this compound. In the Matrigel plug assay, which models the formation of new blood vessels, ZD6126 caused a rapid shutdown of newly formed vessels shortly after injection. nih.gov

Studies in rodent tumor models, including the murine CaNT carcinoma and GH3 prolactinomas, have shown that administration of ZD6126 leads to a significant reduction in tumor vascular volume and induces extensive necrosis. aacrjournals.orgsgul.ac.uk In human tumor xenograft models, such as FaDu (human squamous cell carcinoma) and PC14PE6 (human lung adenocarcinoma), ZD6126 treatment resulted in the selective destruction of tumor vasculature, leading to tumor cell death. aacrjournals.orgsemanticscholar.org A characteristic finding across many of these models is the survival of a thin rim of tumor cells at the periphery of the mass, which are likely sustained by adjacent normal vasculature. aacrjournals.orgsgul.ac.uk

Summary of this compound (as ZD6126) Activity in Preclinical Animal Models

| Animal Model | Tumor Type | Key Vascular and Antitumor Effects | References |

|---|---|---|---|

| Mice | Matrigel Plug Assay | Shutdown of newly formed vessels. | nih.gov |

| Mice | CaNT Carcinoma | Large reduction in vascular volume; induction of extensive necrosis. | aacrjournals.org |

| Rats | GH3 Prolactinoma | Dose-dependent decrease in tumor perfusion and increase in central necrosis. | sgul.ac.uknih.gov |

| Nude Mice | PC14PE6 Lung Adenocarcinoma Xenograft | Caused bleeding and necrotic changes; induced apoptosis of tumor endothelial cells. | semanticscholar.org |

| Mice | C38 Colon Adenocarcinoma | Dose-dependent reduction in tumor perfusion. | ubc.ca |

Non-invasive imaging techniques are critical for longitudinally assessing the effects of vascular-targeting agents in preclinical models. nih.gov Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been extensively used to quantify the changes in tumor vasculature following the administration of ZD6126. sgul.ac.uknih.govubc.ca This technique involves monitoring the uptake and washout of a contrast agent in tissues, which provides quantitative data on vessel perfusion, permeability, and the volume of the extravascular extracellular space. nih.govnih.gov

Studies in rat GH3 prolactinomas and murine C38 colon tumors have used DCE-MRI to demonstrate a dose-dependent reduction in tumor perfusion 24 hours after ZD6126 treatment. sgul.ac.ukubc.ca Parameters derived from DCE-MRI data, such as the initial area under the contrast-agent concentration curve (IAUC), showed significant reductions in tumors but not in surrounding healthy tissue like muscle. ubc.ca This imaging evidence provides in vivo functional confirmation of the vascular shutdown induced by this compound. nih.govubc.ca Research has shown that a single dose can reduce tumor perfusion for at least 96 hours. nih.gov

Histological and functional studies in animal models have provided direct evidence of the microvascular disruption caused by this compound. The compound's effect on the endothelial cytoskeleton leads to rapid changes in cell shape, causing a loss of integrity in the tumor blood vessel lining. nih.gov This results in the occlusion of tumor blood vessels, a swift cessation of blood flow, and subsequent hemorrhaging within the tumor. nih.govsemanticscholar.org

The consequence of this vascular shutdown is the starvation of tumor cells from oxygen and nutrients, leading to massive and rapid tumor necrosis. sgul.ac.uksemanticscholar.org Histological analysis of tumors from treated animals consistently reveals a large central necrotic core surrounded by a peripheral rim of viable tumor cells. sgul.ac.uk This pattern of necrosis is the hallmark of effective vascular-disrupting agents and confirms the mechanism of action for this compound in vivo.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems (Limited to non-human models)

Preclinical investigations into this compound and its closely related derivatives have been essential in characterizing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles in non-human models. These studies provide foundational knowledge on how these compounds are absorbed, distributed, metabolized, and excreted (ADME), and how their concentration relates to their biological effects over time.

Pharmacokinetic studies on this compound-O-phosphate (ZD6126), a phosphate (B84403) prodrug of this compound, have been conducted in rats and dogs to understand its disposition. Following intravenous administration of radiolabelled [¹⁴C]-ZD6126 to rats, radioactivity was observed to be widely distributed throughout the body and then rapidly eliminated. nih.gov The highest concentrations of radioactivity were found in the liver and kidney shortly after administration. tandfonline.com The primary route of elimination in both rats and dogs was through the feces, highlighting the significance of biliary clearance. nih.gov Metabolism is the main driver of clearance for this compound. nih.govtandfonline.com In rats, the major metabolites result from processes such as O-demethylation and conjugation. nih.govtandfonline.com Studies also indicate that some components of the compound that are secreted in bile can be reabsorbed, a process known as enterohepatic recirculation. nih.gov

The following table details the tissue distribution of radioactivity at various time points after a single intravenous dose of the related compound [¹⁴C]-ZD6126 to male rats.

Tissue Distribution of [¹⁴C]-ZD6126 Related Radioactivity in Albino Rats (ng equivalents/g)

| Tissue | 10 min | 30 min | 1 hr | 4 hr |

|---|---|---|---|---|

| Liver | 10,720 | 5,680 | 3,110 | 440 |

| Kidney | 7,160 | 4,240 | 2,750 | 460 |

| Spleen | 1,020 | 790 | 620 | 170 |

| Lung | 1,010 | 610 | 430 | 100 |

| Heart | 500 | 300 | 220 | 50 |

| Brain | 70 | 50 | 40 | 20 |

| Plasma | 1,940 | 780 | 410 | 80 |

Data is adapted from a study on ZD6126, a phosphate prodrug of this compound. tandfonline.com

From a pharmacodynamic perspective, research has focused on the interaction of this compound analogues with their molecular target, tubulin. An in-vitro study on this compound O-methyl ether (NCME), an analogue modified in the C ring, evaluated its binding to tubulin compared to colchicine (B1669291). nih.gov The binding of NCME to tubulin occurred in a biphasic reaction, with the initial, faster phase being approximately 60 times faster than colchicine binding at 37°C. nih.gov A significant binding reaction was also noted at 0°C. nih.gov The dissociation of the tubulin-drug complex was also evaluated, revealing different stability levels. At 37°C, the half-life of the tubulin-NCME complex was 11 minutes, significantly shorter than the 27-hour half-life observed for the tubulin-colchicine complex. nih.gov This more rapid binding to tubulin is thought to contribute to the enhanced biological activity of compounds like NCME compared to colchicine. nih.gov

Structure Activity Relationship Sar Studies of N Acetylcolchinol and Its Analogues

Identification of Key Structural Features for Tubulin Binding

N-Acetylcolchinol exerts its biological effects primarily by binding to the colchicine (B1669291) site on tubulin, a protein essential for microtubule formation. scispace.comnih.govmdpi.com This interaction inhibits tubulin polymerization, thereby disrupting microtubule dynamics. nih.govmdpi.com Studies on colchicinoids, the broader class of compounds to which this compound belongs, have identified specific structural requirements for effective tubulin binding. A crucial feature is the biaryl structure and the S configuration at the C-7 position. clockss.org

Further investigations into N-substituted colchinol (B3062891) methyl ethers, closely related analogues of this compound, suggest that a carbonyl group within the side chain is essential for antitubulin activity. This observation contrasts with the broader colchicinoid class, where both amine and demecolcine (B1670233) derivatives are potent tubulin assembly inhibitors. clockss.org The binding of colchicine, and by extension this compound, occurs at the interface between the α- and β-tubulin subunits. nih.gov

Correlation of Structural Modifications with Microtubule Destabilizing Activity

This compound is a known inhibitor of tubulin polymerization and effectively causes the disruption of microtubules. mdpi.comaacrjournals.org Its prodrug, ZD6126, is rapidly metabolized in vivo to this compound, which then acts to occlude tumor blood vessels, leading to tumor cell death. mdpi.com

In vitro studies have demonstrated that this compound induces rapid and significant morphological changes in endothelial cells, including contraction, destabilization of the tubulin cytoskeleton, formation of actin stress fibers, and membrane blebbing. These effects occur at concentrations that are not cytotoxic and are reversible upon removal of the compound. Non-confluent endothelial cells exhibit greater sensitivity to these effects compared to confluent, quiescent cells, suggesting a preferential impact on rapidly proliferating cells, such as those found in tumor vasculature. aacrjournals.org

Research into N-substituted colchinol methyl ethers has revealed that specific modifications can significantly influence their activity. For instance, carbamate (B1207046) and amide derivatives have shown approximately 10-fold stronger activity against human tumor cell line replication and more potent inhibitory effects on tubulin polymerization compared to their corresponding amine derivatives. clockss.org Additionally, novel indololatonduine derivatives and their metal complexes have demonstrated excellent microtubule-destabilizing activities, surpassing the potency of colchicine itself. acs.orgresearchgate.net These findings highlight how subtle changes in the chemical structure can lead to substantial differences in the compound's ability to destabilize microtubules and inhibit cell proliferation.

Impact of Stereochemistry on this compound Biological Activity

Stereochemistry plays a critical role in the biological activity of colchicinoids, including this compound. For colchicinoids to effectively bind to tubulin, the S configuration at the C-7 position is considered a key requirement. clockss.org For this compound methyl ether (NCME), a closely related allocolchicinoid, structural analysis has revealed a preferential adoption of the (7S,Ra,Z) form. ox.ac.uk This indicates that specific stereochemical arrangements are favored for optimal interaction with the tubulin target. While direct comparative data on the stereoisomers of this compound itself are less prevalent in the provided search results, the importance of defined stereochemistry for colchicine-site inhibitors is well-established, influencing their binding affinity and subsequent biological activity.

Rational Design and Synthesis of Novel this compound Analogues for Enhanced Biological Properties

The understanding derived from SAR studies has facilitated the rational design and synthesis of numerous this compound analogues aimed at improving efficacy and reducing toxicity. The primary goal of these synthetic efforts is to develop more effective and less toxic antitumor agents. clockss.org

Various N-substituted colchinol methyl ethers have been synthesized and subsequently evaluated for their cytotoxic activity and ability to inhibit tubulin polymerization. clockss.org More advanced synthetic strategies have led to the creation of C-ring fluorinated and oxygen-substituted analogues of allocolchicinoids. Among these, certain fluorinated derivatives have exhibited potent inhibitory effects on the growth of prostate (DU145) and pancreas (Panc 1) cancer cell lines, with efficacy comparable to or even surpassing that of this compound and NSC 51046. researchgate.net

Synthetic approaches to novel this compound analogues, such as aminodibenzoxepines, have been reported using diverse chemical strategies. These include sequences involving Grignard addition, biaryl Suzuki-Miyaura coupling, and HF-mediated cyclodehydration. nih.gov Furthermore, asymmetric syntheses of this compound and this compound methyl ether have been developed. These methods often employ key steps such as intramolecular biaryl oxidative coupling or unique Wacker oxidation for the construction of the C-ring, enabling the preparation of compounds with specific stereochemical control. psu.eduacs.org The synthesis of this compound and its prodrug ZD6126 has also been achieved using protecting group strategies to facilitate their preparation. researchgate.net These ongoing synthetic endeavors underscore the commitment to developing new this compound analogues with enhanced biological profiles for therapeutic applications.

Advanced Analytical and Spectroscopic Research Methodologies for N Acetylcolchinol

Spectroscopic Analysis of N-Acetylcolchinol Structure and Conformation (e.g., X-ray Diffraction, NMR)

Spectroscopic techniques are fundamental for determining the precise chemical structure and conformational preferences of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is extensively used to assign the atomic positions and understand the solution-state conformation of this compound O-methyl ether (NCME). Both ¹H and ¹³C NMR spectroscopic data have been obtained for synthetic samples of NCME, providing evidence for its congruity with a naturally occurring allocolchicinoid. researchgate.netx-mol.com Signal assignments for NCME are typically based on two-dimensional NMR correlation experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Coherence), and HMBC (Heteronuclear Multiple-Bond Correlation). psu.edu Analysis of NCME by various NMR techniques has revealed a preference for the (7S,Ra,Z) form in DMSO-d6 solution. In contrast, in CDCl3, an interconverting mixture consisting of 69% (7S,Ra,Z), 24% (7S,Sa,Z), and 7% (7S,Ra,E) forms has been observed. researchgate.net

X-ray Diffraction : Single crystal X-ray diffraction is a powerful technique for establishing the absolute configuration and solid-state structure of compounds. The single crystal X-ray diffraction structure of this compound O-methyl ether (NCME) has been reported, unequivocally revealing a preference for the (7S,Ra,Z) form in the solid state. researchgate.netcapes.gov.brnih.gov This technique provides definitive structural information, complementing solution-state NMR data.

Chromatographic and Mass Spectrometric Techniques for this compound Research (e.g., HPLC, LCMS, GC-MS)

Chromatographic and mass spectrometric methods are indispensable for the separation, identification, and quantification of this compound and its derivatives in various samples, including complex biological extracts.

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of this compound and its related compounds, aiding in their identification and structural elucidation. Electron ionization (EI) and electron spray ionization (ESI) are common ionization techniques used. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, often obtained by peak matching against internal standards like perfluorokerosene or reserpine. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS has been utilized to identify derivatives of this compound in plant extracts. For instance, 9-O-Pivaloyl-N-acetylcolchinol has been detected in certain plant extracts, contributing 3.07% of the total peak area in GC-MS analysis. researchgate.netmdpi.com Another derivative, 10-(Methoxycarbonyl)-N-acetylcolchinol, was identified in the methanol (B129727) extract of Butea monosperma seeds, exhibiting a retention time of 55.63 minutes and a peak area of 0.27%. phytojournal.comresearchgate.net GC-MS systems typically feature a gas chromatograph (e.g., Agilent GC 7890A) coupled with an ion trap mass detector (e.g., Agilent 240 MS Ion Trap), using capillary columns (e.g., HP5, 30 meters, 0.32 mm x 0.25 µm). Common analytical conditions include injector temperatures around 220°C and transfer line temperatures around 240°C. phytojournal.comresearchgate.net

Table 1: GC-MS Data for this compound Derivatives in Plant Extracts

| Compound Name | Retention Time (min) | Peak Area (%) | Source |

| 9-O-Pivaloyl-N-acetylcolchinol | Not specified | 3.07 | Artabotrys sumatranus twig extract mdpi.com, P. bistorta roots researchgate.net |

| 10-(Methoxycarbonyl)-N-acetylcolchinol | 55.63 | 0.27 | Butea monosperma seed methanol extract phytojournal.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : LC-MS/MS is employed for the analysis of this compound and its derivatives, particularly in complex matrices where high sensitivity and specificity are required. This compound itself has been identified in Artabotrys sumatranus twig extracts using LC-MS/MS. mdpi.com Typical LC-MS/MS setups involve a UPLC system (e.g., Waters Acquity UPLC I-Class) coupled to a quadrupole time-of-flight (QTof) mass spectrometer (e.g., XEVO G2-XS QTof). Separations are often performed on C18 columns with gradient elution using solvents like 0.1% formic acid in water and acetonitrile, and detection in electron spray ionization (ESI) mode. mdpi.com

Advanced Binding Assays for this compound-Target Interactions (e.g., Scatchard analysis, Calorimetry)

Understanding the molecular interactions between this compound and its biological targets, such as tubulin, is critical for elucidating its mechanism of action. Advanced binding assays provide quantitative data on affinity, stoichiometry, and thermodynamics.

Scatchard Analysis : Scatchard analysis is a common method used in radioligand binding assays to determine the binding affinity (dissociation constant, KD) and the maximum binding capacity (Bmax) of a ligand to its receptor or target. For this compound O-methyl ether (NCME) and thiocolchicine (B1684108), Scatchard analysis has indicated a single binding site on tubulin, with KD values ranging from 1.0 to 2.3 µM. nih.govresearchgate.net A linear Scatchard plot typically suggests a single class of binding sites, while a concave plot may indicate multiple binding sites or the presence of competitive inhibitors. wikipedia.orgnih.gov

Calorimetry (Isothermal Titration Calorimetry - ITC) : Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile including binding constants (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). tainstruments.comnanbiosis.es Studies comparing this compound O-methyl ether (NCME) with colchicine (B1669291) and thiocolchicine have provided detailed thermodynamic parameters for their binding to tubulin. NCME binds to tubulin in a biphasic reaction, with a faster phase that is significantly quicker than colchicine binding at 37°C. nih.govresearchgate.net The activation energy for the faster phase of NCME binding was notably low, at 7.0 kcal/mol, compared to 18 kcal/mol for colchicine and 20 kcal/mol for thiocolchicine. nih.govresearchgate.net Dissociation reactions were also evaluated, revealing half-lives of the tubulin-drug complexes at 37°C as 11 minutes for NCME, 24 hours for thiocolchicine, and 27 hours for colchicine. nih.govresearchgate.net Comparison of association and dissociation activation energies yielded free energies for the binding reactions: -20 kcal/mol for NCME, -10 kcal/mol for thiocolchicine, and -6 kcal/mol for colchicine. nih.govresearchgate.net

Table 2: Tubulin Binding Kinetics and Thermodynamics (at 37°C)

| Compound | Binding Reaction Type | Activation Energy of Association (kcal/mol) | Half-life of Tubulin-Drug Complex (min/h) | Activation Energy of Dissociation (kcal/mol) | Free Energy of Binding (kcal/mol) |

| This compound O-methyl ether (NCME) | Biphasic (faster phase) | 7.0 nih.govresearchgate.net | 11 min nih.govresearchgate.net | 27 nih.govresearchgate.net | -20 nih.govresearchgate.net |

| Thiocolchicine | Monophasic | 20 nih.govresearchgate.net | 24 h nih.govresearchgate.net | 30 nih.govresearchgate.net | -10 nih.govresearchgate.net |

| Colchicine | Monophasic | 18 nih.govresearchgate.net | 27 h nih.govresearchgate.net | 24 nih.govresearchgate.net | -6 nih.govresearchgate.net |

Immunofluorescence and Microscopic Techniques for Cellular Studies

Immunofluorescence and various microscopic techniques are crucial for visualizing the cellular effects of this compound, particularly its impact on the cytoskeleton and cell morphology.

Cellular Morphology and Cytoskeleton Disruption : this compound has been shown to induce rapid morphological changes in human umbilical vein endothelial cells (HUVECs) and lung microvessel endothelial cells. Within 40 minutes of exposure, the compound caused endothelial cell contraction, destabilization of the tubulin cytoskeleton, induction of actin stress fibers, and membrane blebbing. These effects were observed at noncytotoxic concentrations and were reversible upon removal of the compound. aacrjournals.org

Immunofluorescence Analysis : To study these effects, immunofluorescence analysis of the cytoskeleton is performed. Cells are typically grown on glass coverslips, treated with this compound, fixed, and permeabilized. Antibodies against key cytoskeletal components, such as β-tubulin, followed by fluorophore-conjugated secondary antibodies (e.g., FITC-conjugated), are used for visualization under a microscope. aacrjournals.org This technique has demonstrated that this compound and microtubule-stabilizing agents like paclitaxel (B517696) can interact at the level of microtubule organization. aacrjournals.orgnih.gov Studies on other tubulin-binding agents using immunofluorescence have revealed the formation of classical multipolar spindle profiles, similar to those induced by paclitaxel and colchicine, indicating modulation of tubulin assembly and mitotic arrest. rsc.org

Computational Chemistry and Molecular Docking Studies of this compound

Computational chemistry, particularly molecular docking, plays a significant role in predicting and understanding the binding modes and affinities of this compound and its analogs with their target proteins.

Molecular Docking : Molecular docking simulations are widely used to investigate the interactions between this compound or its derivatives and target macromolecules, such as tubulin or enzymes like α-glucosidase. researchgate.netmdpi.comnih.gov These studies aim to predict the preferred orientation of a ligand within a binding site and estimate its binding affinity. For instance, molecular docking has been applied to evaluate the potential of 9-O-Pivaloyl-N-acetylcolchinol to inhibit enzymes like acetylcholinesterase (AChE) or α-glucosidase. researchgate.netmdpi.com

Binding Site Interactions : Docking studies on related tubulin-binding agents have revealed that these compounds fit well within the hydrophobic pocket of β-tubulin at the colchicine binding site. They form hydrophobic interactions with residues such as Leuβ242, Leuβ248, Alaβ250, Leuβ255, Valβl315, Alaβ316, and Ileβ378. nih.gov Docking experiments are often performed using algorithms like the Lamarckian genetic algorithm (e.g., in AutoDock 4.2), typically involving multiple runs (e.g., 100 runs) to identify the lowest predicted binding energy. nih.gov Predicted binding affinities, such as those for colchicine (e.g., -9.52 kcal/mol with AutoDock), serve as benchmarks for selecting potential hit compounds. nih.gov

Molecular Dynamics (MD) Simulations : Molecular dynamics simulations are often used in conjunction with docking to provide a more dynamic view of ligand-protein interactions, accounting for flexibility and solvent effects. These simulations can further refine binding modes and provide insights into the stability of the ligand-protein complex over time. nih.govresearchgate.net

Computational Synthesis Studies : Beyond target interactions, computational chemistry, including Density Functional Theory (DFT), has been applied to study the synthesis of this compound, revealing the crucial role of factors like water in reaction rates and enantioselectivity. colab.ws

Biosynthetic Pathways and Natural Product Research Context of N Acetylcolchinol

Elucidation of N-Acetylcolchinol Biosynthesis Pathways in Natural Sources

The biosynthesis of colchicinoid alkaloids, including compounds related to this compound, is a subject of ongoing research. Recent advancements have shed light on the near-complete biosynthetic pathway to colchicine (B1669291), a closely related alkaloid, in Gloriosa superba. This pathway involves a series of enzymatic steps, notably the identification of a non-canonical cytochrome P450 enzyme responsible for the remarkable ring expansion reaction that forms the distinct tropolone (B20159) C-ring characteristic of colchicine and related structures researchgate.net. N-formyldemecolcine has been identified as a precursor in this pathway, highlighting the intricate steps involved in assembling the complex carbon scaffold of these alkaloids researchgate.net.

While the direct and complete biosynthetic pathway specifically for this compound itself is still being fully elucidated, research suggests its close relationship to other colchicinoids. For instance, this compound O-methyl ether (NCME), a derivative of this compound, can be obtained from dihydrocolchicine-8,12-endoperoxide, suggesting a potential catabolic or derivative pathway from colchicine-type alkaloids in plants researchgate.net. Furthermore, some dibenzocycloheptylamines, which include allocolchicinoids like this compound, have been proposed as catabolic metabolites of colchicine researchgate.net. Synthetic approaches to this compound and its derivatives have also provided insights into potential chemical transformations that might occur in nature, including intramolecular biaryl oxidative coupling and electro-organic key transformations researchgate.netresearchgate.netchem960.comscispace.com.

This compound as a Naturally Occurring Allocolchicinoid Alkaloid

This compound is classified as an allocolchicinoid alkaloid. Allocolchicinoids are a group of compounds structurally related to the well-known antimitotic agent (-)-colchicine, characterized by a seven-membered ring system mdpi.com. A significant finding in natural product chemistry confirmed that this compound methyl ether (NCME) is a naturally occurring allocolchicinoid acs.orgox.ac.uknih.gov. This confirmation arose from the reanalysis of characterization data for "suhailamine," an alkaloid previously isolated from Colchicum decaisnei, which was subsequently determined to have the same structure as this compound methyl ether researchgate.netresearchgate.netacs.orgox.ac.uknih.gov. This re-evaluation established NCME as a true natural product, dispelling its previous classification as a purely synthetic entity acs.orgnih.gov.

The natural occurrence of colchicinoid alkaloids, including this compound methyl ether, is predominantly associated with plants belonging to the Colchicaceae family nih.govnih.gov.

Table 1: Key Characteristics of this compound and Related Compounds

| Compound Name | Chemical Formula | PubChem CID | Classification | Natural Occurrence Status |

| This compound | C20H23NO5 | 242436 | Allocolchicinoid Alkaloid | Parent compound; prodrug (e.g., ZD6126 is a prodrug) wikipedia.org |

| This compound methyl ether | C21H25NO5 | 65967-01-3 | Allocolchicinoid Alkaloid | Confirmed naturally occurring (formerly "suhailamine") acs.orgnih.gov |

| Colchicine | C22H25NO6 | 6167 | Phenethylisoquinoline Alkaloid | Naturally occurring in Colchicaceae family nih.gov |

Phylogenetic and Evolutionary Perspectives on Colchicinoid Alkaloids including this compound

The study of colchicinoid alkaloids, including this compound, within a phylogenetic and evolutionary framework provides crucial insights into plant chemosystematics and the diversification of metabolic pathways. Chemosystematics, which integrates chemical information with botanical classification, has significantly contributed to both understanding plant relationships and drug development researchgate.netnih.govnih.gov.

By taking phylogenetic classification into account, researchers can evaluate the evolution of chemical characters and their biosynthetic pathways within the Colchicaceae family researchgate.netnih.govnih.gov. This approach is vital for inferring mechanisms of chemical evolution and can influence the selection of plant material for drug lead discovery nih.govnih.gov. The understanding of phylogenetic relationships helps in evaluating predicted biosynthetic pathways, offering a clearer picture of how complex alkaloids like this compound and its relatives have evolved within specific plant lineages researchgate.netnih.govnih.gov. The Colchicaceae family serves as a prime example where evolutionary reasoning is applied to understand the distribution and biosynthesis of medicinally important phenethylisoquinoline alkaloids, including the allocolchicinoid class to which this compound belongs nih.gov.

Interactions of N Acetylcolchinol with Other Biological Agents and Modulators

Combination Studies of N-Acetylcolchinol with Microtubule-Targeting Agents

Studies investigating the combination of this compound with other microtubule-targeting agents have revealed complex interactions, ranging from antagonism to additive effects, depending on the specific agent and the timing of administration. This compound is known to disrupt microtubules and induce morphological changes in human umbilical vein endothelial cells (HUVECs). wikipedia.orgwikipedia.org

Microtubule-stabilizing agents, such as paclitaxel (B517696) and docetaxel, have been shown to prevent the morphological changes induced by this compound in HUVECs. wikipedia.orgwikipedia.org This antagonistic effect was observed when paclitaxel and this compound were administered concurrently or when paclitaxel was given shortly before this compound. wikipedia.orgwikipedia.org Immunofluorescence analysis confirmed that paclitaxel and this compound interacted at the level of microtubule organization, with paclitaxel preventing this compound-induced microtubule depolymerization. wikipedia.orgwikipedia.org This protective effect was reversible, with cells regaining sensitivity to this compound approximately four hours after paclitaxel washout. wikipedia.orgwikipedia.org In vivo studies further supported this antagonism, demonstrating that pretreatment with paclitaxel inhibited the vascular targeting activity of ZD6126 (the prodrug of this compound) in murine tumor models. wikipedia.orgwikipedia.org

Despite this antagonism at the level of microtubule organization and endothelial cell morphology, this compound did not inhibit the antiproliferative (cytotoxic) activity of paclitaxel in HUVECs. wikipedia.org This finding suggests that this compound does not counteract the primary antitumor mechanism of paclitaxel on tumor cells. wikipedia.org

In contrast to the antagonistic interactions observed with microtubule-stabilizing agents, the microtubule-depolymerizing agent vincristine (B1662923) exhibited additive effects with this compound on HUVEC morphological changes. wikipedia.orgwikipedia.org

The following table summarizes the observed interactions between this compound and various microtubule-targeting agents:

| Microtubule-Targeting Agent | Interaction with this compound on HUVEC Morphological Changes | Effect on this compound's Activity | References |

| Paclitaxel | Prevented morphological changes | Antagonistic at microtubule level | wikipedia.orgwikipedia.org |

| Docetaxel | Prevented morphological changes | Antagonistic at microtubule level | wikipedia.orgwikipedia.org |

| Vincristine | Additive effects | Additive | wikipedia.orgwikipedia.org |

Modulation of Multidrug Resistance Mechanisms by this compound Analogues

While this compound itself is a tubulin-binding agent, direct research specifically detailing the modulation of multidrug resistance (MDR) mechanisms by this compound analogues is not extensively documented in the provided literature. However, the broader class of colchicine (B1669291) binding site inhibitors (CBSIs), to which this compound belongs, has been investigated for activity against various drug-resistant phenotypes.

For instance, other tubulin polymerization inhibitors and colchicine binding site agents, such as CKD 516 and MPI-0441138 (MPC-6827), have demonstrated cytotoxicity against multidrug-resistant cell lines, including those overexpressing P-glycoprotein (Pgp). T115, another colchicine binding site tubulin inhibitor, has also shown potent inhibitory effects against various cancer cell lines and their corresponding drug-resistant counterparts. These examples highlight the potential for tubulin-targeting agents to overcome or modulate resistance mechanisms. However, specific studies focusing on the direct modulation of multidrug resistance by structurally defined this compound analogues are not explicitly detailed in the current search results.

Future Research Directions and Unexplored Avenues for N Acetylcolchinol

Development of Next-Generation N-Acetylcolchinol Analogues

The development of next-generation this compound analogues represents a critical research direction aimed at enhancing therapeutic efficacy, improving selectivity, and mitigating potential toxicities observed with related compounds. The motivation for synthesizing new analogues stems from the limitations of parent compounds like colchicine (B1669291), which exhibits significant toxicity, and its prodrug ZD6126, which faced discontinuation in clinical trials due to cardiotoxicity at required doses alfa-chemistry.comfishersci.caresearchgate.net.

Researchers are actively exploring various structural modifications to this compound to alter its biological activity, toxicity, and pharmacokinetic profile nih.gov. This includes the synthesis of aminodibenzoxepines, which are novel analogues of this compound, utilizing strategies such as Grignard addition and biaryl Suzuki-Miyaura coupling ontosight.ainih.gov. Other approaches involve modifying the C-ring of colchicine and its derivatives, leading to compounds like this compound O-methyl ether (also known as NSC 51046 or NCME), which has been compared to ZD6126 nih.gov. Studies have shown that even minor structural changes can lead to significantly different biochemical mechanisms and activities nih.gov.

Novel synthetic methodologies are also being developed to access these analogues more efficiently and sustainably. For instance, electrochemical asymmetric synthesis has been reported as a greener and more step-economical pathway for producing this compound and its analogues, replacing traditional methods that rely on transition metals or toxic reagents. These advanced synthetic approaches enable the rapid and reliable production of a series of substituted compounds, facilitating comprehensive structure-activity relationship (SAR) studies ontosight.ai.

Research findings indicate that this compound O-methyl ether (NCME) and thiocolchicine (B1684108), both colchicine analogues with C-ring modifications, demonstrate superior inhibition of cell growth and tubulin polymerization compared to colchicine, attributed to their more rapid binding to tubulin and lower binding free energies. However, some analogues like NSC 51046 have shown non-selective apoptosis induction in both cancer cells and normal human fibroblasts nih.gov. Future research will focus on designing analogues with improved selectivity for target cells or tissues, potentially by exploiting specific features of the tumor microenvironment.

Application of this compound in Advanced Preclinical Models

This compound, as the active form of ZD6126, has been extensively investigated in advanced preclinical models, primarily as a vascular-targeting agent (VTA) for solid tumors. These studies exploit the compound's ability to selectively disrupt the established tumor vasculature, leading to tumor ischemia and necrosis.

In various in vivo tumor models, including murine C38 colon adenocarcinoma, human lung adenocarcinoma xenografts (e.g., Calu-6), and rat prolactinoma models, ZD6126 (and thus this compound) has demonstrated a rapid reduction in vascular volume and induction of extensive tumor necrosis. This effect is often observed at doses significantly lower than the maximum tolerated dose, suggesting a favorable therapeutic margin in these preclinical settings.

Future research in this area should focus on:

Optimizing Combination Therapies: Further exploring rational combinations of this compound (or its prodrugs/analogues) with other anticancer agents, including chemotherapy, radiotherapy, immunotherapy, or targeted therapies, to overcome tumor regrowth from the surviving rim.

Predictive Biomarkers: Identifying and validating biomarkers that can predict response to this compound-based therapies in preclinical models, which could then be translated to clinical settings.

Tumor Microenvironment Targeting: Investigating how this compound interacts with other components of the tumor microenvironment beyond endothelial cells, such as immune cells or stromal elements, to uncover novel therapeutic opportunities.

Advanced Tumor Models: Utilizing more complex and clinically relevant preclinical models, such as patient-derived xenografts (PDX) or organoid models, to better recapitulate human tumor biology and predict clinical outcomes.

Mechanistic Insights into Reversible Cellular Effects of this compound

A defining characteristic of this compound is its rapid and reversible interaction with cellular components, particularly the tubulin cytoskeleton. This reversibility distinguishes it from its parent compound, colchicine, which binds to tubulin in a poorly reversible manner.

This compound binds to the colchicine-binding site on tubulin, leading to the disruption of microtubules alfa-chemistry.comfishersci.caresearchgate.net. In in vitro studies with human umbilical vein endothelial cells (HUVECs) and lung microvessel endothelial cells (HMVEC-Ls), this compound induces rapid changes in cell morphology, including endothelial cell contraction, destabilization of the tubulin cytoskeleton, induction of actin stress fibers, and membrane blebbing. These effects occur at non-cytotoxic concentrations and are rapidly reversed upon removal of the compound, with cells reverting to their original shape within 1 to 3 hours. This rapid reversibility is consistent with the compound's tubulin-binding kinetics, characterized by rapid binding and a very short dissociation half-life.

The selective effects of this compound are also noteworthy; it more prominently affects scattered, non-confluent endothelial cells compared to confluent, quiescent cells. This selectivity is therapeutically advantageous as tumor vasculature is characterized by rapid proliferation and an immature state, making it more susceptible to disruption.

Future research should delve deeper into:

Molecular Mechanisms of Reversibility: Precisely identifying the molecular events and protein interactions that underpin the rapid and reversible tubulin-binding and cellular effects of this compound. This could involve advanced structural biology techniques to visualize its interaction with tubulin.

Signaling Pathways: Uncovering the complete cascade of intracellular signaling pathways activated or modulated by this compound that lead to its observed cellular and vascular effects.

Differential Sensitivity: Investigating the molecular basis for the differential sensitivity of proliferating versus quiescent endothelial cells to this compound, which could inform the design of more targeted therapies.

Interaction with Other Cytoskeletal Elements: While its primary target is tubulin, further research into its potential interactions with other cytoskeletal components (e.g., actin, intermediate filaments) and their functional implications is warranted.

Impact on Cellular Processes: Beyond morphological changes, a more detailed understanding of how this compound's reversible effects influence other critical cellular processes in target and non-target cells, such as cell migration, adhesion, and signaling, is needed.

Novel Analytical Approaches for this compound Studies

Advancements in analytical techniques are crucial for comprehensive studies of this compound, from its synthesis and characterization to its pharmacokinetic and pharmacodynamic evaluation in vivo.

Current analytical methods for quantifying this compound and its prodrug ZD6126 in biological samples include High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry. These methods are essential for determining plasma concentrations and understanding the pharmacokinetics of the compound.

For in vivo studies, novel imaging approaches are proving invaluable for monitoring the vascular disrupting effects of this compound. Multiparametric Magnetic Resonance Imaging (MRI), particularly Dynamic Contrast-Enhanced MRI (DCE-MRI) and Diffusion-Weighted Imaging (DWI), plays an imperative role in evaluating the therapeutic effects of vascular disrupting agents (VDAs) like ZD6126. These techniques allow for the non-invasive assessment of changes in tumor perfusion, vascular permeability, and cellularity, providing quantitative biomarkers for VDA action. Standardization of imaging acquisition and analysis with advanced hardware and software is necessary to improve the accuracy and comparability of VDA studies across different research centers.

Future research should focus on:

High-Throughput Screening Methods: Developing high-throughput analytical platforms for rapid screening of this compound analogues for desired biological activities and improved profiles.

Advanced Spectroscopic Techniques: Employing advanced spectroscopic methods (e.g., NMR, cryo-EM) to gain higher-resolution structural insights into this compound's interaction with tubulin and other molecular targets.

Imaging Biomarker Development: Further refining and validating existing imaging biomarkers and developing new ones that can provide more specific and sensitive readouts of this compound's effects on tumor vasculature and cellular responses. This includes exploring other imaging modalities like PET or optical imaging.

Metabolomics and Proteomics: Utilizing omics technologies (e.g., metabolomics, proteomics) to identify novel pathways or molecular signatures affected by this compound treatment, which could reveal new therapeutic targets or mechanisms of action.

Microfluidics and Organ-on-a-Chip Models: Integrating this compound studies with microfluidic devices and organ-on-a-chip technologies to create more physiologically relevant in vitro models that allow for real-time monitoring of cellular and vascular responses with high precision.

Q & A

Basic Research Questions

Q. How should researchers design reproducible synthetic protocols for N-Acetylcolchinol?

- Methodological Guidance :

- Step 1 : Follow established protocols for colchicine-derived compounds, ensuring reaction conditions (e.g., temperature, solvent purity, stoichiometry) are meticulously documented .

- Step 2 : Characterize intermediates and final products using NMR, HPLC, and mass spectrometry. For novel derivatives, include elemental analysis and X-ray crystallography (if applicable) .

- Step 3 : Validate purity (>95%) via chromatography (e.g., TLC, HPLC) and report retention times. Cross-reference spectral data with existing literature or databases like NIST Chemistry WebBook .

- Step 4 : Deposit detailed synthetic procedures in supplementary materials, including troubleshooting steps (e.g., side-product formation) .

Q. What analytical techniques are essential for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Primary Techniques :

- Spectroscopy : Use -/-NMR to confirm acetyl group incorporation and colchicine backbone integrity. Compare chemical shifts with reference spectra .

- Chromatography : Employ reverse-phase HPLC with UV detection to assess purity and stability under varying pH/temperature conditions .

- Secondary Validation :

- Thermal Analysis : DSC/TGA to evaluate decomposition thresholds.

- Biological Assays : Preliminary in vitro tubulin polymerization inhibition assays to confirm bioactivity .

Q. How can researchers optimize in vitro assays to evaluate this compound’s mechanism of action?

- Experimental Design :

- Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) with documented sensitivity to colchicine derivatives. Include negative controls (untreated cells) and positive controls (e.g., colchicine) .

- Dose-Response Curves : Test concentrations spanning 3 log units (e.g., 1 nM–10 µM) to determine IC. Replicate experiments ≥3 times to assess variability .

- Endpoint Selection : Combine viability assays (MTT/XTT) with mechanistic readouts (e.g., flow cytometry for apoptosis, immunofluorescence for microtubule disruption) .

Advanced Research Questions

Q. How should conflicting data on this compound’s cytotoxicity across studies be resolved?

- Analytical Framework :

- Step 1 : Conduct meta-analysis of published IC values, stratifying by cell type, assay duration, and culture conditions (e.g., serum concentration) .

- Step 2 : Replicate key studies under standardized conditions, controlling for variables like passage number and mycoplasma contamination .

- Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers and systemic biases. Cross-validate findings using orthogonal assays (e.g., clonogenic vs. apoptosis assays) .

- Step 4 : Publish negative/conflicting results with raw datasets to enhance transparency .

Q. What strategies improve the predictive accuracy of in vivo models for this compound’s pharmacokinetics?

- Methodological Recommendations :

- Model Selection : Use immunocompromised rodents (e.g., nude mice) for xenograft studies or transgenic models mimicking human metabolic pathways .

- Dosing Regimens : Optimize based on in vitro-derived pharmacokinetic parameters (e.g., , C) and route-specific bioavailability (oral vs. intravenous) .

- Analytical Tools : Employ LC-MS/MS for plasma/tissue quantification. Validate assays with stable isotope-labeled internal standards to minimize matrix effects .

Q. How can computational methods enhance the design of this compound derivatives with reduced toxicity?

- Workflow :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses in tubulin’s colchicine-binding site. Compare with parent compound colchicine .

- Step 2 : Use QSAR models to predict ADMET properties (e.g., hepatotoxicity, plasma protein binding) of acetylated derivatives .

- Step 3 : Synthesize top candidates and validate predictions via in vitro toxicity screens (e.g., lactate dehydrogenase leakage assays) .

Q. What frameworks are effective for integrating multi-omics data in this compound research?

- Analytical Approach :

- Transcriptomics : RNA-seq to identify pathways altered by treatment (e.g., apoptosis, cell cycle arrest). Use tools like DESeq2 for differential expression analysis .

- Proteomics : SILAC or TMT labeling to quantify tubulin isoform expression changes. Validate with Western blot .

- Integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers. Prioritize hub genes/proteins for functional validation .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to ensure reproducibility of this compound studies?

- Guidelines :

- Inclusion Criteria : Raw spectral data (NMR, MS), crystallographic files (CIF), and unprocessed gel/images .

- Metadata : Annotate datasets with experimental conditions (e.g., instrument model, software version) .

- Accessibility : Host data on FAIR-compliant repositories (e.g., Zenodo, Figshare) with unique DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.